molecular formula C31H41N5O2S B585325 N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide CAS No. 1346604-16-7

N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide

Cat. No.: B585325
CAS No.: 1346604-16-7
M. Wt: 547.762
InChI Key: QETQBFGXLWUZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide” is a chemical compound with the molecular formula C31H41N5O2S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C31H41N5O2S . It has a molecular weight of approximately 547.76 . The compound is achiral, meaning it does not exhibit optical activity .

Scientific Research Applications

DNA Binding and Cellular Applications

The synthetic dye Hoechst 33258, which is structurally related to N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. This property has made it invaluable in cellular biology for DNA staining, enabling the visualization of chromosomes and the analysis of nuclear DNA content through techniques like flow cytometry. Additionally, derivatives of this compound have been explored for their potential as radioprotectors and topoisomerase inhibitors, opening avenues for therapeutic applications in protecting cells from radiation damage and in cancer treatment by interfering with DNA replication processes (Issar & Kakkar, 2013).

Material Science and Liquid Crystal Technology

In the field of material science, compounds structurally akin to this compound have been investigated for their roles in the development of liquid crystal technologies. Specific methylene-linked liquid crystal dimers, such as those related to the compound , have been found to exhibit unique transitional properties, including the formation of a twist-bend nematic phase. This phase is characterized by distinct optical textures, suggesting potential applications in advanced display technologies and optical devices that require controlled light modulation (Henderson & Imrie, 2011).

Environmental and Health Impact Studies

Research into structurally similar compounds also extends into environmental sciences, particularly concerning their endocrine-disrupting capabilities and impact on human and wildlife health. Studies have focused on understanding the interactions of these compounds with nuclear receptors, their persistence in the environment, and their bioaccumulation through the food chain. Such insights are crucial for assessing the long-term implications of exposure to these compounds and for informing regulatory decisions to mitigate potential risks (Burgos-Aceves et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results . As with any chemical, appropriate safety measures should be taken when handling it, and it should be used in a controlled environment.

Properties

IUPAC Name

N-methyl-2,2-bis[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O2S/c1-32-39(37,38)20-29(23-4-6-30-25(16-23)27(18-33-30)21-8-12-35(2)13-9-21)24-5-7-31-26(17-24)28(19-34-31)22-10-14-36(3)15-11-22/h4-7,16-19,21-22,29,32-34H,8-15,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETQBFGXLWUZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC(C1=CC2=C(C=C1)NC=C2C3CCN(CC3)C)C4=CC5=C(C=C4)NC=C5C6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-16-7
Record name N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL-2,2-BIS(3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOL-5-YL)ETHANESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX1697G89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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